3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline
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Overview
Description
3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline is an organic compound with a complex structure that includes multiple aromatic rings and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline typically involves the reaction of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one with aniline derivatives under specific conditions. The reaction often requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups are used in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced derivatives with altered functional groups .
Scientific Research Applications
3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The trichloromethyl group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one: Shares a similar core structure but lacks the aniline moiety.
N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride: Contains similar aromatic rings and functional groups.
Uniqueness
3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H16Cl3N |
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Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-imine |
InChI |
InChI=1S/C16H16Cl3N/c1-11-4-5-14(10-12(11)2)20-13-6-8-15(3,9-7-13)16(17,18)19/h4-10H,1-3H3 |
InChI Key |
DZLQEGDECGAHQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C=CC(C=C2)(C)C(Cl)(Cl)Cl)C |
Origin of Product |
United States |
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